2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid
Overview
Description
2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
It can be inferred from related compounds that it may interact with its targets and cause changes at the molecular level .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a broad range of biochemical pathways .
Pharmacokinetics
The physicochemical parameters of related compounds have been found to be modified to obtain the best adme/tox results for drug candidates .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteomic research enzymes . The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby affecting their activity.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes involved in metabolic pathways . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in conformational changes in the target molecules, thereby altering their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression . At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways . For example, it can affect the flux of metabolites through specific pathways, leading to changes in metabolite levels. These interactions are essential for understanding how this compound influences overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate its movement across cellular membranes and its accumulation in particular tissues. The localization and accumulation of this compound can significantly impact its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These signals direct the compound to specific compartments or organelles within the cell, where it can exert its effects. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of 2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of pyridine-2-carbaldehyde with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as catalysts and polymers
Comparison with Similar Compounds
Similar compounds to 2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid include other pyrimidine and pyridine derivatives. These compounds share structural similarities but may differ in their functional groups and biological activities. For example:
Pyrrolidine derivatives: These compounds have a five-membered ring structure and are known for their diverse biological activities.
Indole derivatives: These compounds contain a fused benzene and pyrrole ring and are studied for their antiviral and anticancer properties
This compound stands out due to its unique combination of a pyrimidine and pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-methyl-6-oxo-2-pyridin-2-yl-1H-pyrimidin-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-7-8(6-10(16)17)12(18)15-11(14-7)9-4-2-3-5-13-9/h2-5H,6H2,1H3,(H,16,17)(H,14,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPASQMVGYLCXTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C2=CC=CC=N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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